molecular formula C15H16N2O2 B2885576 N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide CAS No. 1016495-76-3

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B2885576
CAS RN: 1016495-76-3
M. Wt: 256.305
InChI Key: CHRFEDUKPBCJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, also known as 4-AMPA, is an organic compound from the amide class of compounds. It is a colorless solid that is soluble in most organic solvents, as well as water. 4-AMPA is used as a research tool for investigating the physiological and biochemical effects of various neurotransmitters, such as glutamate and aspartate. It is also used in the synthesis of other compounds, such as the antidepressant drug, fluoxetine.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, structurally similar to N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using Novozym 435 catalysis was explored for efficient drug synthesis. Key parameters like acyl donors, agitation speed, solvent, catalyst loading, and temperature were optimized, revealing vinyl acetate as the best acyl donor due to its irreversible reaction characteristic. This work is significant for developing efficient synthesis methods for antimalarial drugs (Magadum & Yadav, 2018).

NMR in Drug Impurity Analysis

4-Aminophenol, a derivative of N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, was analyzed as an impurity in paracetamol using proton nuclear magnetic resonance (H-NMR) spectroscopy. A Bayesian regularized neural network model was employed to handle spectral interference and non-linearity, demonstrating an innovative approach for pharmaceutical impurity determinations (Forshed, Andersson, & Jacobsson, 2002).

Antioxidant Potential of Phenolic Derivatives

Phenolic compounds like 5-aminosalicylate, structurally related to N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, exhibit significant antioxidant properties. Their efficiency in inhibiting lipid peroxidation and acting as peroxyl radical scavengers was studied, shedding light on their potential therapeutic uses as antioxidants (Dinis, Maderia, & Almeida, 1994).

Methodologies in Synthesizing Related Compounds

The synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, closely related to N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide, involved multiple steps such as acetylation, methylation, and Fries rearrangement. This study provides a comprehensive methodology for synthesizing complex organic compounds (Teng Da-wei, 2011).

properties

IUPAC Name

N-(4-aminophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRFEDUKPBCJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamide

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